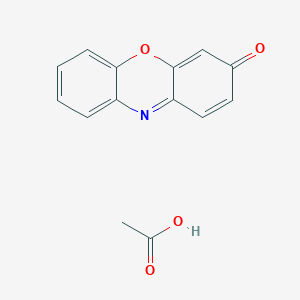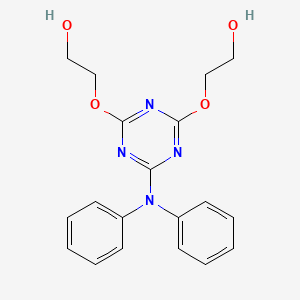
2,2'-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diphenylamino and diethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Substitution with Diphenylamine: The triazine core is then reacted with diphenylamine under controlled conditions to introduce the diphenylamino group.
Introduction of Diethanol Groups: Finally, the compound is treated with diethanolamine to introduce the diethanol groups via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the triazine ring or the diphenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol has several scientific research applications:
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activities.
Wirkmechanismus
The mechanism of action of 2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol involves its interaction with specific molecular targets. The diphenylamino group can participate in π-π interactions, while the triazine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(diphenylamino)-1,3,5-triazine: Similar structure but with three diphenylamino groups.
2,2’-((6-(Phenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol: Similar structure with phenylamino instead of diphenylamino.
2,2’-((6-(Methylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol: Similar structure with methylamino instead of diphenylamino.
Uniqueness
2,2’-((6-(Diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))diethanol is unique due to the presence of both diphenylamino and diethanol groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in materials science and pharmaceuticals, where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
23190-95-6 |
|---|---|
Molekularformel |
C19H20N4O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-[[4-(2-hydroxyethoxy)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]ethanol |
InChI |
InChI=1S/C19H20N4O4/c24-11-13-26-18-20-17(21-19(22-18)27-14-12-25)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,24-25H,11-14H2 |
InChI-Schlüssel |
GZDWPKORBJKGOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)OCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


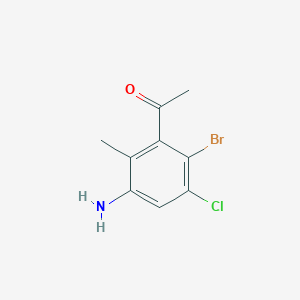

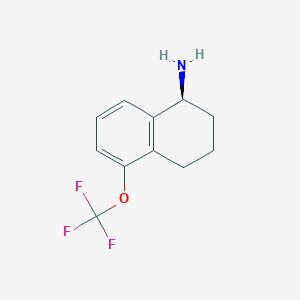
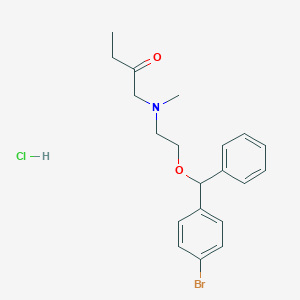



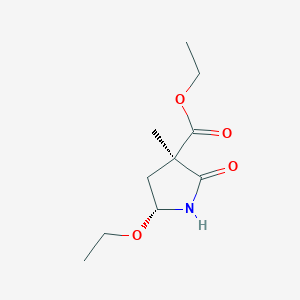
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)
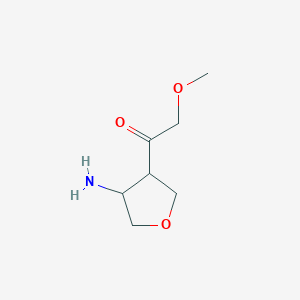
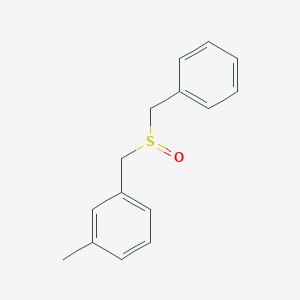
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
